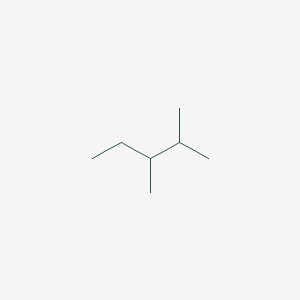

As with other alkanes, it is an uncolored flammable compound. Under normal conditions ambient, it's fluid and more brittle than water.

2,3-Dimethylpentane is one of two alkanes with optical (enantiomeric) isomerism. This is because the optical core is the middle carbon in the pentane backbone, which is joined with one hydrogen atom with one methyl group, one ethyl atom -C2H5 and one isopropyl group -CH(CH3)2. The two enantiomers are denoted (3R)-2,3-dimethylpentane and (3S)-2,3-dimethylpentane. (The second simplest alkane chiral is its structural isomer 3methylhexane.)

Uses of 2,3-Dimethylpentane

It is used in the liquid-phase oxidation of 2,4-dimethylpentane and a study on the preparation and the physical constants of several alkanes and cycloalkanes.2,3-Dimethylpentane is a hydrocarbon and one of the isomers of heptane. Heptanes are present in gasoline and are extensively utilized as solvents. They are also available as fuel for outdoor stoves.

Preparation of 2,3-Dimethylpentane

2,3-Dimethylpentane is virtually absent from the synthetic fuel made by carbon monoxide and hydrogen using the Fischer-Tropsch process.

The pure compound can be prepared by reacting the Grignard reagent sec-butyl magnesium bromide C4H9-MgBr with acetone to form 2,3-dimethyl-2-pentanol, then dehydrating this alcohol to form 2,3-dimethyl-2-pentene, and hydrogenating this product.

The isomer is present at about 2.4% by weight in the hydrocarbon mixture obtained by the condensation of methanol at 200 degC with a zinc iodide catalyst (the main component of the mix being the isomer 2,2,3-trimethylbutane, obtained at almost 50% yield).">

What is 2,3-Dimethylpentane?

2,3-Dimethylpentane belongs to the class of volatile organic compounds (VOCs).2,3-Dimethylpentane is an organic compound of carbon and hydrogen with the f...